N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine is a complex organic compound that features a benzo[1,3]dioxole ring system, a bromine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine typically involves multi-step organic reactionsThe final step involves the formation of the amine group via reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxol-5-ylmethyl-(5-chloro-2-methoxy-benzyl)-amine: Similar structure but with a chlorine atom instead of bromine.
Benzo[1,3]dioxol-5-ylmethyl-(5-fluoro-2-methoxy-benzyl)-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C16H16BrNO3 |
---|---|
Molecular Weight |
350.21g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H16BrNO3/c1-19-14-5-3-13(17)7-12(14)9-18-8-11-2-4-15-16(6-11)21-10-20-15/h2-7,18H,8-10H2,1H3 |
InChI Key |
OCPJHQWEAQTFPI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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